molecular formula C5H2Cl3N B1294687 2,3,6-Trichloropyridine CAS No. 6515-09-9

2,3,6-Trichloropyridine

Cat. No. B1294687
Key on ui cas rn: 6515-09-9
M. Wt: 182.43 g/mol
InChI Key: GPAKJVMKNDXBHH-UHFFFAOYSA-N
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Patent
US03971799

Procedure details

Collins et al., J. Chem. Soc., (c); pages 167-174 (1971) teach that halogens ortho and para to the ring nitrogen in pentachloropyridine are reactive with hydrazine hydrate. This reference further teaches the formation of tetrahalo-4-hydroxy pyridine from the action of aqueous sodium hydroxide on tetrahalo-4-hydrazino pyridines. From this same starting material, 2,3,6-trichloropyridine is formed from the reaction with cuprous oxide in hot water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetrahalo-4-hydroxy pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.NN.[OH-].[Na+].[Cl:6][C:7]1[N:12]=[C:11]([Cl:13])[C:10]([Cl:14])=[C:9](Cl)[C:8]=1Cl>O>[Cl:13][C:11]1[C:10]([Cl:14])=[CH:9][CH:8]=[C:7]([Cl:6])[N:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
halogens
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Five
Name
tetrahalo-4-hydroxy pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1Cl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03971799

Procedure details

Collins et al., J. Chem. Soc., (c); pages 167-174 (1971) teach that halogens ortho and para to the ring nitrogen in pentachloropyridine are reactive with hydrazine hydrate. This reference further teaches the formation of tetrahalo-4-hydroxy pyridine from the action of aqueous sodium hydroxide on tetrahalo-4-hydrazino pyridines. From this same starting material, 2,3,6-trichloropyridine is formed from the reaction with cuprous oxide in hot water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetrahalo-4-hydroxy pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.NN.[OH-].[Na+].[Cl:6][C:7]1[N:12]=[C:11]([Cl:13])[C:10]([Cl:14])=[C:9](Cl)[C:8]=1Cl>O>[Cl:13][C:11]1[C:10]([Cl:14])=[CH:9][CH:8]=[C:7]([Cl:6])[N:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
halogens
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Five
Name
tetrahalo-4-hydroxy pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1Cl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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